5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-(3-Methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions where the trimethoxyphenyl group is introduced to the core structure.
Attachment of the 3-Methoxypropyl Group: This step usually involves alkylation reactions using 3-methoxypropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions typically involve strong acids or bases, depending on the substituent being introduced.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s 3,4,5-trimethoxyphenyl group is of particular interest due to its known bioactivity. Compounds with this group have shown potential as anti-cancer agents, anti-inflammatory agents, and inhibitors of various enzymes .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action for compounds containing the 3,4,5-trimethoxyphenyl group often involves the inhibition of key enzymes or receptors. For example, these compounds can inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents . They may also interact with other molecular targets such as heat shock proteins and various kinases, affecting multiple signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in chemotherapy and antibacterial treatments, respectively.
Uniqueness
What sets 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its specific combination of functional groups, which may confer unique bioactivity profiles and chemical reactivity. The presence of both the pyrazolo[4,3-c]pyridine core and the 3,4,5-trimethoxyphenyl group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c1-27-7-5-6-24-10-13(17-14(11-24)20(26)23-22-17)19(25)21-12-8-15(28-2)18(30-4)16(9-12)29-3/h8-11H,5-7H2,1-4H3,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQOSWFDOXMAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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